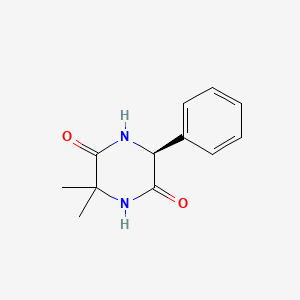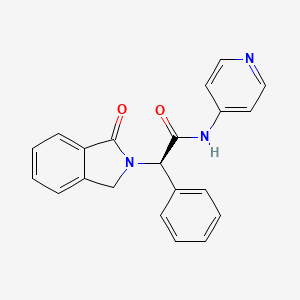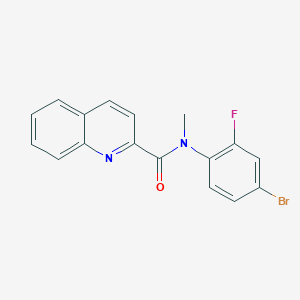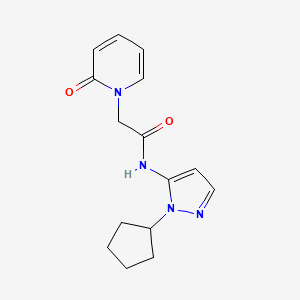
(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and has been used for various purposes, including cognitive enhancement, athletic performance, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate. It also increases the density of dopamine receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to increase cerebral blood flow, which may contribute to its cognitive-enhancing effects. It also increases the production of ATP, the primary energy source for cells, which may improve cellular function. In addition, (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam has been shown to have antioxidant properties, which may protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam in lab experiments is its ability to enhance cognitive function, which may improve the accuracy and precision of experimental results. However, one limitation is that (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam may have different effects in different animal models, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam. One direction is to investigate its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential to enhance athletic performance. Additionally, more research is needed to fully understand the mechanism of action of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam and its effects on the brain and body.
Conclusion:
Phenylpiracetam is a nootropic drug that has been extensively studied for its cognitive-enhancing effects. It has also been studied for its potential to treat neurological disorders and enhance athletic performance. The synthesis of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is a complex process that requires expertise in organic chemistry. Phenylpiracetam modulates the activity of neurotransmitters such as acetylcholine, dopamine, and glutamate, and increases the density of dopamine receptors in the brain. It has been shown to increase cerebral blood flow, ATP production, and have antioxidant properties. Phenylpiracetam has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
Phenylpiracetam can be synthesized by reacting 2-oxo-1-pyrrolidine acetamide with bromine and phenylmagnesium bromide. The resulting product is then treated with hydrochloric acid to yield (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam. The synthesis of (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Phenylpiracetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, (6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dionetam has been studied for its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been studied for its potential to enhance athletic performance.
Propriétés
IUPAC Name |
(6S)-3,3-dimethyl-6-phenylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)11(16)13-9(10(15)14-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAOVZJNDPAQAN-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)N[C@H](C(=O)N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)
![2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B7646719.png)

![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![4-ethyl-3-[(R)-hydroxy(phenyl)methyl]-1H-1,2,4-triazol-5-one](/img/structure/B7646732.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-ethyl-N-(4-fluorophenyl)acetamide](/img/structure/B7646767.png)
![2-[4-[Methyl-(3-methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7646782.png)

![N-[2-(4-chlorophenoxy)ethyl]-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B7646804.png)

